molecular formula C20H16N6 B1680707 2-[2-(4-aminophenyl)-3H-benzimidazol-5-yl]-3H-benzimidazol-5-amine CAS No. 293762-45-5

2-[2-(4-aminophenyl)-3H-benzimidazol-5-yl]-3H-benzimidazol-5-amine

Cat. No. B1680707
M. Wt: 340.4 g/mol
InChI Key: PAGZCEHLFCJSPV-UHFFFAOYSA-N
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Description

“2-[2-(4-aminophenyl)-3H-benzimidazol-5-yl]-3H-benzimidazol-5-amine” is a member of benzimidazoles . It is a compound with the molecular formula C20H16N6 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, benzoxazole derivatives were synthesized by combining benzoxazole scaffold with different amines via a reversed phenyl amide linker . Another study reported the synthesis of 2-(4-aminophenyl)benzimidazole by the reaction of o-phenylenediamine with 4-Aminobenzoic acid in the presence of polyphosphoric acid under microwave irradiation .


Molecular Structure Analysis

The molecular structure of “2-[2-(4-aminophenyl)-3H-benzimidazol-5-yl]-3H-benzimidazol-5-amine” consists of a benzimidazole core with an aminophenyl group attached . The molecular weight of the compound is 340.4 g/mol .


Chemical Reactions Analysis

While specific chemical reactions involving “2-[2-(4-aminophenyl)-3H-benzimidazol-5-yl]-3H-benzimidazol-5-amine” are not available, similar compounds have been studied. For example, benzoxazole derivatives were evaluated for their anti-breast cancer activity against MDA-MB-231 and MCF-7 cell lines .

Scientific Research Applications

Alzheimer’s Disease Research

Specific Scientific Field:

Neuroscience and neurodegenerative diseases, specifically Alzheimer’s disease.

Summary of Application:

Ro 90-7501 has been reported as an inhibitor of amyloid β42 (Aβ42) fibril assembly, which is associated with Alzheimer’s disease. Aβ42 is a peptide implicated in the formation of amyloid plaques in the brains of Alzheimer’s patients. By inhibiting Aβ42 fibril formation, Ro 90-7501 may help prevent or mitigate the pathological processes underlying Alzheimer’s disease.

Experimental Procedures:

Researchers typically use in vitro assays to study the effects of Ro 90-7501 on Aβ42 fibril formation. These assays involve incubating Aβ42 peptides with Ro 90-7501 and monitoring fibril aggregation using techniques such as Thioflavin T fluorescence or transmission electron microscopy. Dose-response curves can determine the effective concentration (EC50) at which Ro 90-7501 inhibits fibril formation.

Results and Outcomes:

Studies have shown that Ro 90-7501 effectively reduces Aβ42-induced toxicity in neuronal cell cultures. It prevents the aggregation of Aβ42 peptides into toxic fibrils, potentially slowing down disease progression. Further investigations may explore its therapeutic potential in animal models and clinical trials .

Radiosensitization in Cancer Therapy

Specific Scientific Field:

Oncology and radiation therapy.

Summary of Application:

Ro 90-7501 has emerged as a novel radiosensitizer, enhancing the effects of ionizing radiation on cancer cells. Radiosensitizers sensitize tumor cells to radiation, improving treatment outcomes.

Experimental Procedures:

In preclinical studies, researchers expose cancer cells (e.g., cervical cancer cells) to Ro 90-7501 before irradiation. They assess cell viability, DNA damage, and signaling pathways related to radiation response. Techniques like Western blotting and immunofluorescence help evaluate the impact of Ro 90-7501 on cellular responses to radiation.

Results and Outcomes:

Ro 90-7501 enhances radiation-induced DNA damage and apoptosis in cancer cells. It activates the ATM (ataxia-telangiectasia mutated) signaling pathway, leading to increased radiosensitivity. Notably, pATM levels rise after treatment, indicating successful radiosensitization .

Other Potential Applications

Specific Scientific Field:

Various fields, including drug discovery and protein aggregation research.

Summary of Application:

Ro 90-7501’s inhibition of fibril formation extends beyond Aβ42. Researchers explore its effects on other amyloidogenic proteins, such as tau (associated with neurodegenerative diseases) or prions (linked to transmissible spongiform encephalopathies).

Experimental Procedures:

Similar to Alzheimer’s research, in vitro assays assess Ro 90-7501’s impact on protein aggregation. Researchers use relevant protein targets and evaluate fibril inhibition.

Results and Outcomes:

While less studied, Ro 90-7501’s potential in inhibiting other protein aggregates warrants further investigation. Its versatility makes it a promising candidate for broader applications.

Future Directions

The future directions for research on “2-[2-(4-aminophenyl)-3H-benzimidazol-5-yl]-3H-benzimidazol-5-amine” and similar compounds could include further exploration of their anticancer activities and mechanisms of action, as well as optimization of their synthesis methods .

properties

IUPAC Name

2-[2-(4-aminophenyl)-3H-benzimidazol-5-yl]-3H-benzimidazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N6/c21-13-4-1-11(2-5-13)19-23-15-7-3-12(9-17(15)25-19)20-24-16-8-6-14(22)10-18(16)26-20/h1-10H,21-22H2,(H,23,25)(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAGZCEHLFCJSPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3)C4=NC5=C(N4)C=C(C=C5)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80356431
Record name 2-[2-(4-Aminophenyl)-3H-benzimidazol-5-yl]-3H-benzimidazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80356431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(4-aminophenyl)-3H-benzimidazol-5-yl]-3H-benzimidazol-5-amine

CAS RN

293762-45-5
Record name 2-[2-(4-Aminophenyl)-3H-benzimidazol-5-yl]-3H-benzimidazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80356431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ro 90-7501
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[2-(4-aminophenyl)-3H-benzimidazol-5-yl]-3H-benzimidazol-5-amine
Reactant of Route 2
2-[2-(4-aminophenyl)-3H-benzimidazol-5-yl]-3H-benzimidazol-5-amine
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2-[2-(4-aminophenyl)-3H-benzimidazol-5-yl]-3H-benzimidazol-5-amine
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2-[2-(4-aminophenyl)-3H-benzimidazol-5-yl]-3H-benzimidazol-5-amine
Reactant of Route 5
2-[2-(4-aminophenyl)-3H-benzimidazol-5-yl]-3H-benzimidazol-5-amine
Reactant of Route 6
2-[2-(4-aminophenyl)-3H-benzimidazol-5-yl]-3H-benzimidazol-5-amine

Citations

For This Compound
1
Citations
D Chakravorty, A Ghosh, S Saha - Computational Biology and Chemistry, 2020 - Elsevier
Myc is a crucial player in cellular proliferation and a known regulator of cancer pathobiology. Modulation of Myc expression targeting the Myc Protein-Protein Interactors (PPIs) like Myc-…
Number of citations: 7 www.sciencedirect.com

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